2-(6-Oxa-2-azaspiro[3.5]nonan-7-yl)acetic acid;2,2,2-trifluoroacetic acid
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Overview
Description
2-(6-Oxa-2-azaspiro[3.5]nonan-7-yl)acetic acid;2,2,2-trifluoroacetic acid is a compound with a unique spirocyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and material science. The compound consists of a spirocyclic nonane ring fused with an oxane and an azaspiro moiety, along with an acetic acid and trifluoroacetic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxa-2-azaspiro[3.5]nonan-7-yl)acetic acid;2,2,2-trifluoroacetic acid typically involves multi-step organic synthesis. One common method includes the ring-closure of oxetane derivatives followed by functional group transformations. For instance, starting from 2,2′-(oxetane-3,3-diyl)bis(ethan-1-ol), a Wittig reaction can be employed to form the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(6-Oxa-2-azaspiro[3.5]nonan-7-yl)acetic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(6-Oxa-2-azaspiro[3.5]nonan-7-yl)acetic acid;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic activity.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(6-Oxa-2-azaspiro[3.5]nonan-7-yl)acetic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(6-Oxa-2-azaspiro[3.5]nonan-7-yl)acetic acid;2,2,2-trifluoroacetic acid is unique due to its combination of a spirocyclic structure with both oxane and azaspiro moieties. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(6-oxa-2-azaspiro[3.5]nonan-7-yl)acetic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.C2HF3O2/c11-8(12)3-7-1-2-9(6-13-7)4-10-5-9;3-2(4,5)1(6)7/h7,10H,1-6H2,(H,11,12);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFSFBSRGUMLQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2)COC1CC(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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